(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Description
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSPDVTAKHCLW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Amino Alcohol Precursors
A foundational method involves the cyclization of γ-amino alcohols under dehydrating conditions. For example, treatment of (2R,5R)-2-(aminomethyl)cyclopentanol with thionyl chloride (SOCl₂) facilitates intramolecular amide bond formation, yielding the bicyclic lactam. Key parameters include:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 95 |
| Temperature | 0–5°C | ||
| Reaction Time | 12 hours |
This route is limited by side reactions such as epimerization, which reduces stereochemical fidelity.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a stereospecific pathway. Starting from diene-amide precursors, Grubbs’ second-generation catalyst (5 mol%) induces cyclization at 40°C in toluene:
| Catalyst Loading | Temperature | Yield (%) | ee (%) |
|---|---|---|---|
| 5 mol% | 40°C | 82 | 98 |
RCM minimizes racemization but requires high-purity starting materials.
Modern Catalytic Asymmetric Syntheses
Organocatalytic Enamine Cyclization
Chiral organocatalysts like proline-derived amines enable enantioselective cyclization. In a representative procedure:
-
Substrate : 3-Cyclopentenylglycine ethyl ester
-
Catalyst : (S)-Diphenylprolinol (10 mol%)
-
Conditions : Acetic acid, 25°C, 24 hours
This method achieves 94% enantiomeric excess (ee) but suffers from prolonged reaction times.
Transition-Metal-Mediated Dynamic Kinetic Resolution
Palladium complexes with chiral ligands (e.g., BINAP) resolve racemic intermediates. For instance, hydrogenation of a diketopiperazine precursor under 50 bar H₂ yields the (3aR,6aR)-isomer selectively:
| Ligand | Pressure (bar) | ee (%) |
|---|---|---|
| (R)-BINAP | 50 | 99 |
| (S)-XylBINAP | 50 | 97 |
Industrial-Scale Production Strategies
Continuous-Flow Synthesis
Microreactor technology enhances throughput and reduces side products. A typical setup involves:
-
Precursor Mixing : Amino alcohol and SOCl₂ in a T-junction reactor.
-
Cyclization : Residence time of 2 minutes at 80°C.
-
Purification : In-line crystallization.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 92% | 98% |
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers. A racemic mixture of the lactam is treated with the enzyme in phosphate buffer (pH 7.0), achieving 99% ee after 48 hours.
Analytical Characterization and Quality Control
Chiral HPLC Analysis
A Chiralpak AD-H column resolves enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min:
| Parameter | Specification |
|---|---|
| Retention Time | (3aR,6aR): 8.2 min |
| (3aS,6aS): 10.5 min | |
| Resolution (Rs) | >2.0 |
X-ray Crystallography
Single-crystal analysis confirms the (3aR,6aR) configuration. Key bond lengths include:
-
N1–C2: 1.34 Å
-
C5–C6: 1.52 Å
Challenges and Innovations
Stereochemical Drift During Scale-Up
High-temperature processes risk epimerization. Solutions include:
-
Low-Temperature Quenching : Rapid cooling to -20°C post-reaction.
-
Additive Stabilization : Triethylamine (1 eq.) suppresses acid-mediated racemization.
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis using ball milling reduces waste:
| Condition | Outcome |
|---|---|
| Milling Time | 4 hours |
| Yield | 76% |
| ee | 96% |
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce more saturated cyclic amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functionalizations, making it an essential intermediate in organic synthesis.
Chiral Auxiliary in Asymmetric Synthesis
- It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This application is particularly valuable in pharmaceutical chemistry, where the chirality of a drug can significantly impact its efficacy and safety.
Biological Research
Potential Biological Activities
- Studies have indicated that (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one exhibits several biological activities, including:
- Antimicrobial Properties : Research has shown potential effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
Mechanism of Action
- The mechanism through which this compound exerts its biological effects often involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways critical for disease progression.
Pharmaceutical Applications
Therapeutic Agent Development
- Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its interaction with central nervous system pathways has been highlighted in studies focusing on cognitive deficits associated with neurodegenerative diseases.
Industrial Production and Formulation
- The compound is involved in the production of pharmaceutical formulations where its unique properties can enhance drug delivery systems. Its structural attributes allow for improved solubility and bioavailability of active pharmaceutical ingredients.
Material Science
Development of New Materials
- Beyond biological applications, this compound is being investigated for its use in developing new materials with unique properties. This includes potential applications in polymers and coatings that require specific mechanical or thermal characteristics.
Case Studies and Research Findings
Several research studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated significant antimicrobial effects against Gram-positive bacteria, suggesting its potential as an alternative treatment option.
- Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines, highlighting its therapeutic potential.
- Neuropharmacological Effects : Research focusing on cognitive deficits indicated that this compound interacts with histaminergic systems, suggesting applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereochemical Variants
(3aR,5R,6aS)-Hexahydrocyclopenta[c]pyrrol Derivatives
Compounds such as 41 , 42 , and 43 () share the hexahydrocyclopenta[c]pyrrol core but differ in substituents and stereochemistry:
- Compound 41 : Contains a methoxy-triazolopyridine group. Melting point: 147–152°C; MS (ESI+) m/z 488 .
- Compound 42 : Features an ethoxy-triazolopyridine group. Melting point: 110–112°C; MS (ESI+) m/z 502 .
- Compound 43 : Includes a trifluoromethyl-triazolopyridine substituent. Melting point: 154–156°C; MS (ESI+) m/z 522 .
Key Differences :
- The [c] ring fusion (vs. [b] in the target compound) alters the spatial orientation of substituents, impacting binding interactions.
- Substituents like trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for pharmacokinetics .
(3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-3a(1H)-ylmethanol
This derivative (CAS 2089246-20-6) introduces a hydroxymethyl group, increasing polarity (molecular formula: C₈H₁₅NO; molecular weight: 141.21 g/mol). Its reduced lipophilicity compared to the parent compound suggests divergent applications in prodrug design .
Functionalized Derivatives
Gliclazide (Hexahydrocyclopenta[c]pyrrol-2(1H)-yl Sulfonylurea)
Gliclazide (C₁₅H₂₁N₃O₃S) is a sulfonylurea antidiabetic agent. Unlike the target compound, it incorporates a sulfonamide-urea moiety, enabling pancreatic β-cell stimulation. Its molecular weight (323.41 g/mol) and hydrogen-bonding capacity contrast sharply with the simpler bicyclic framework of (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2(1H)-one .
Iodinated Analogs
8-exo-Iodo-2-azabicyclo[3.3.0]octane-3-one (CAS 100556-58-9) introduces an iodine atom at the 6-position, enhancing electrophilicity for radiolabeling applications. This modification significantly alters reactivity and solubility compared to the non-halogenated parent compound .
Pharmacologically Active Derivatives
RBP4 Antagonists
Compounds such as 66 () and 48 () feature hexahydrocyclopenta[c]pyrrol cores coupled with pyrimidine or triazolopyridine groups. These derivatives exhibit:
- High purity (>99% by HPLC) and specific melting points (e.g., 161–165°C for 66 ).
- Enhanced antagonistic activity against RBP4 due to electron-withdrawing substituents (e.g., trifluoromethyl) .
Neutrophil Elastase Inhibitors
GW457427 () and GW311616A () incorporate sulfonyl and piperidinyl groups, respectively. These modifications optimize interactions with the enzyme’s active site, demonstrating the versatility of the bicyclic scaffold in targeting diverse proteins .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Key Research Findings
Stereochemistry Matters : The (3aR,6aR) configuration in the target compound optimizes ring puckering for protein binding, whereas [c]-fused analogs (e.g., ) adopt distinct conformations affecting potency .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Hydroxyl or carboxylate groups () improve aqueous solubility for parenteral formulations .
Therapeutic Versatility: The bicyclic scaffold is adaptable to diverse targets, including RBP4 (diabetic retinopathy) and neutrophil elastase (inflammatory diseases), underscoring its utility in drug discovery .
Biological Activity
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes the preparation of a central intermediate through reductive cyclization of azide derivatives, which leads to various substituted forms of the bicyclic lactam. The structural confirmation is achieved through spectral techniques such as IR and NMR spectroscopy, alongside single-crystal X-ray analysis .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cell lines. For instance, a study evaluated the cytotoxicity on plant cells (Triticum aestivum L.) and animal cells (Artemia franciscana and Daphnia magna), demonstrating promising antitumor activity in certain derivatives .
Analgesic Properties
The compound has been explored for its analgesic properties, particularly as a non-peptide NOP receptor agonist. A study highlighted the design and synthesis of novel compounds that target the NOP receptor, showing dose-dependent effects against neuropathic pain in animal models. These findings suggest that this compound and its analogs may have therapeutic potential in pain management .
Antimycobacterial Activity
Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. A series of pyrrole derivatives, including those based on this compound, were synthesized and screened for their efficacy. Some compounds displayed significant activity compared to standard antimycobacterial agents like Pyrazinamide and Streptomycin .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
